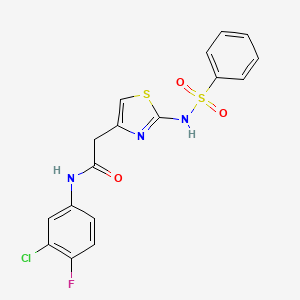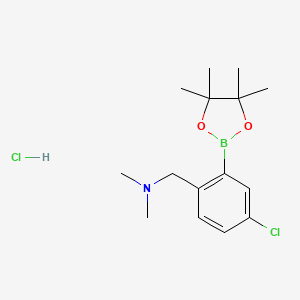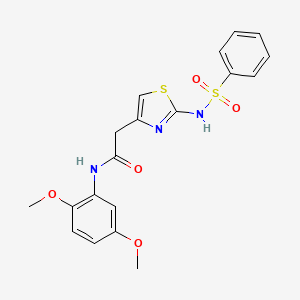
3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine
Overview
Description
3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a phenyl-substituted hydrazine with a trifluoromethyl-substituted nitrile in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters and purification processes to ensure consistent quality and yield. Techniques such as continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The phenyl, pyrrolidinyl, and trifluoromethyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a triazine with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the phenyl, pyrrolidinyl, or trifluoromethyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The trifluoromethyl group could enhance its binding affinity and selectivity for certain targets, while the phenyl and pyrrolidinyl groups might influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(1-pyrrolidinyl)-1,2,4-triazine: Lacks the trifluoromethyl group, which might affect its chemical and biological properties.
5-(1-Pyrrolidinyl)-6-(trifluoromethyl)-1,2,4-triazine: Lacks the phenyl group, potentially altering its reactivity and applications.
3-Phenyl-6-(trifluoromethyl)-1,2,4-triazine: Lacks the pyrrolidinyl group, which could impact its solubility and interaction with biological targets.
Uniqueness
The presence of the phenyl, pyrrolidinyl, and trifluoromethyl groups in 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine makes it unique compared to other triazine derivatives
Properties
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4/c15-14(16,17)11-13(21-8-4-5-9-21)18-12(20-19-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCMGXOFPKBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326687 | |
| Record name | 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672950-82-2 | |
| Record name | 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/new.no-structure.jpg)

![ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2875277.png)
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)

![2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide](/img/structure/B2875281.png)
![4,4,5,5-tetramethyl-2-[3-(pent-4-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2875282.png)

![[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2875286.png)
![3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875289.png)
![3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2875290.png)
![2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2875292.png)
![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid](/img/structure/B2875294.png)
![3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875297.png)
